Ethyl 4-(2-oxo-2-phenylethyl)benzoate

Description

BenchChem offers high-quality Ethyl 4-(2-oxo-2-phenylethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-oxo-2-phenylethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

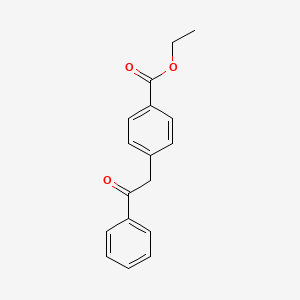

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-phenacylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-2-20-17(19)15-10-8-13(9-11-15)12-16(18)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXWWYXETYKNGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645680 | |

| Record name | Ethyl 4-(2-oxo-2-phenylethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-62-0 | |

| Record name | Ethyl 4-(2-oxo-2-phenylethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(2-oxo-2-phenylethyl)benzoate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Promising Keto-Ester Scaffold

This document serves as a comprehensive technical overview for researchers and drug development professionals. It will provide a detailed, field-proven perspective on the logical synthesis, theoretical properties, and potential applications of this compound, grounded in established chemical principles and data from analogous structures.

Physicochemical and Structural Characteristics

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for Ethyl 4-(2-oxo-2-phenylethyl)benzoate is scarce, we can extrapolate its likely characteristics based on its constituent functional groups and the properties of similar known molecules.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₇H₁₆O₃ | Based on structural components |

| Molecular Weight | 268.31 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white crystalline solid | Typical for aromatic keto-esters |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone); Insoluble in water | Presence of aromatic rings and ester group |

| Melting Point | Moderately high | Aromatic nature and potential for crystalline packing |

| Key Spectroscopic Features | ¹H NMR: Aromatic protons, ethyl ester signals (quartet and triplet), singlet for the methylene bridge. ¹³C NMR: Carbonyl carbons (ketone and ester), aromatic carbons, ethyl ester carbons, methylene carbon. IR: Strong C=O stretching bands for ketone and ester. | Based on the functional groups present |

Strategic Synthesis: A Self-Validating Protocol

The synthesis of Ethyl 4-(2-oxo-2-phenylethyl)benzoate can be logically approached through a Friedel-Crafts acylation reaction, a robust and well-established method for forming carbon-carbon bonds involving aromatic rings. This proposed protocol is designed to be self-validating, with clear steps and justifications for the choice of reagents and conditions.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most direct and industrially scalable approach involves the acylation of benzene with ethyl 4-(chloroacetyl)benzoate.

Caption: Proposed Friedel-Crafts acylation workflow for the synthesis of Ethyl 4-(2-oxo-2-phenylethyl)benzoate.

Detailed Experimental Protocol

Materials:

-

Ethyl 4-chlorocarbonylbenzoate

-

Benzene (anhydrous)

-

Aluminum chloride (AlCl₃, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl, concentrated)

-

Sodium bicarbonate (NaHCO₃, saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) to anhydrous dichloromethane (DCM).

-

Addition of Acyl Chloride: Dissolve ethyl 4-chlorocarbonylbenzoate (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred suspension of AlCl₃ in DCM at 0 °C (ice bath).

-

Addition of Benzene: After the addition is complete, add anhydrous benzene (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl. This step hydrolyzes the aluminum chloride complex and separates the organic layer.

-

Workup: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield pure Ethyl 4-(2-oxo-2-phenylethyl)benzoate.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water deactivates the Lewis acid catalyst (AlCl₃).

-

Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a strong Lewis acid that coordinates with the acyl chloride, generating a highly electrophilic acylium ion, which is necessary for the electrophilic aromatic substitution to occur.

-

Controlled Temperature: The initial reaction is performed at 0 °C to control the exothermic nature of the reaction and to prevent unwanted side reactions.

-

Aqueous Workup with Acid: The addition of ice and HCl is crucial to quench the reaction, hydrolyze the aluminum-ketone complex, and remove the catalyst from the organic phase.

-

Bicarbonate Wash: The sodium bicarbonate wash neutralizes any remaining acidic components.

Potential Applications in Drug Discovery and Development

While direct biological studies on Ethyl 4-(2-oxo-2-phenylethyl)benzoate are not extensively reported, the broader class of phenacyl benzoates and keto-esters has shown significant promise in several therapeutic areas.

Antimicrobial and Antifungal Activity

Derivatives of phenacyl esters have been investigated for their antimicrobial properties. The keto-ester moiety can be a key pharmacophore, potentially interacting with microbial enzymes or disrupting cell membrane integrity. Research into similar compounds has demonstrated activity against various bacterial and fungal strains.

Anticancer Potential

The phenacyl benzoate scaffold is present in various compounds that exhibit cytotoxic activity against cancer cell lines. The mechanism of action can vary, but it often involves the induction of apoptosis or the inhibition of key enzymes involved in cancer cell proliferation.

Enzyme Inhibition

The electrophilic nature of the carbonyl groups in the keto-ester structure makes these compounds potential candidates for enzyme inhibitors. They can act as covalent or non-covalent inhibitors of enzymes with nucleophilic residues in their active sites, such as proteases and kinases, which are important targets in many diseases.

Signaling Pathway Modulation

Based on the activities of related compounds, Ethyl 4-(2-oxo-2-phenylethyl)benzoate could potentially modulate various cellular signaling pathways. For instance, its interaction with specific kinases could impact pathways crucial for cell growth, differentiation, and survival.

Caption: A conceptual diagram illustrating the potential mechanism of action of Ethyl 4-(2-oxo-2-phenylethyl)benzoate in modulating a cellular signaling pathway.

Conclusion and Future Directions

Ethyl 4-(2-oxo-2-phenylethyl)benzoate represents a promising, yet underexplored, chemical entity. Its straightforward synthesis via established methods like Friedel-Crafts acylation makes it an accessible target for research laboratories. The structural similarity to other biologically active keto-esters and phenacyl benzoates provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the areas of oncology and infectious diseases.

Future research should focus on the definitive synthesis and characterization of this compound, including detailed spectroscopic analysis (NMR, IR, MS) and single-crystal X-ray diffraction to confirm its structure. Subsequently, a comprehensive biological evaluation, including screening for antimicrobial, antifungal, and cytotoxic activities, is warranted. Mechanistic studies to identify its molecular targets and elucidate its effects on cellular signaling pathways will be crucial in unlocking the full therapeutic potential of this intriguing keto-ester. This technical guide provides the foundational knowledge and a strategic framework for scientists to embark on the exploration of Ethyl 4-(2-oxo-2-phenylethyl)benzoate and its derivatives in the pursuit of novel therapeutics.

References

-

2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Crystallographic Communications, E67(Pt 6), o1528. [Link]

-

Synthesis of a. Ethyl 4-[2-Oxo-2-(phenylmethoxy)ethoxy]benzoate. PrepChem.com. [Link]

-

Recent advances in the transesterification of β-keto esters. RSC Advances, 2021, 11, 15734-15747. [Link]

-

2,4-Diketo esters: Crucial intermediates for drug discovery. Bioorganic Chemistry, 2020, 104, 104343. [Link]

An In-depth Technical Guide to Ethyl 4-(2-oxo-2-phenylethyl)benzoate: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of Ethyl 4-(2-oxo-2-phenylethyl)benzoate, a chalcone derivative of interest to researchers and professionals in drug development and materials science. Given the limited direct literature on this specific molecule, this document outlines a robust, scientifically-grounded approach to its synthesis and characterization based on established chemical principles and data from analogous compounds.

Introduction to Ethyl 4-(2-oxo-2-phenylethyl)benzoate

Ethyl 4-(2-oxo-2-phenylethyl)benzoate belongs to the chalcone family, which are α,β-unsaturated ketones featuring two aromatic rings.[1][2] This structural motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The title compound incorporates an ethyl benzoate moiety, which can influence its pharmacokinetic and pharmacodynamic properties.

Molecular Structure:

The structure of Ethyl 4-(2-oxo-2-phenylethyl)benzoate is characterized by a central α,β-unsaturated ketone system linking a phenyl group and an ethyl 4-benzoate group.

Molecular structure of Ethyl 4-(2-oxo-2-phenylethyl)benzoate.

Nomenclature and Identifiers:

-

IUPAC Name: Ethyl 4-(3-oxo-3-phenylprop-1-en-1-yl)benzoate

-

Synonyms: Ethyl 4-chalconylbenzoate

-

Molecular Formula: C₁₈H₁₆O₃

-

Molecular Weight: 280.32 g/mol

Synthesis via Claisen-Schmidt Condensation

The most direct and widely used method for synthesizing chalcones is the Claisen-Schmidt condensation.[5][6] This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.[7] For the synthesis of Ethyl 4-(2-oxo-2-phenylethyl)benzoate, the logical precursors are benzaldehyde and ethyl 4-acetylbenzoate.[8]

Reaction Scheme:

Claisen-Schmidt condensation for the synthesis of Ethyl 4-(2-oxo-2-phenylethyl)benzoate.

Experimental Protocol:

This protocol is based on established procedures for Claisen-Schmidt condensations.[9][10]

Materials:

-

Ethyl 4-acetylbenzoate (1.0 eq)[8]

-

Benzaldehyde (1.0 eq)

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized water

-

Hydrochloric acid (HCl), dilute solution

-

Standard laboratory glassware

-

Stir plate and magnetic stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 4-acetylbenzoate (1.0 eq) in 95% ethanol.

-

Addition of Benzaldehyde: To the stirred solution, add benzaldehyde (1.0 eq).

-

Initiation of Condensation: Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) to the mixture. The addition should be done at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The formation of a precipitate is indicative of product formation. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

-

Isolation of Crude Product: After the reaction is complete (typically a few hours), cool the mixture in an ice bath to maximize precipitation.[7] Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product with cold water to remove any remaining NaOH and then with a small amount of cold ethanol to remove unreacted starting materials.[11]

-

Neutralization (if necessary): If the filtrate is still basic, neutralize it with dilute HCl before disposal.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[1]

Causality in Experimental Choices:

-

Base Catalyst (NaOH): The hydroxide ion deprotonates the α-carbon of the ethyl 4-acetylbenzoate, forming an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzaldehyde.[12]

-

Ethanol as Solvent: Ethanol is a good solvent for both the reactants and the base, allowing the reaction to proceed in a homogeneous phase initially. The product, being less polar, often precipitates out, driving the reaction to completion.

-

Room Temperature: The Claisen-Schmidt condensation is typically efficient at room temperature, avoiding potential side reactions that could occur at higher temperatures.

-

Recrystallization: This is a standard and effective method for purifying solid organic compounds, allowing for the removal of impurities and resulting in a crystalline product with a sharp melting point.[1]

Physicochemical and Spectroscopic Characterization

As this compound is not extensively documented, the following properties are predicted based on the known data of its constituent parts and related chalcone structures.

Physicochemical Properties (Predicted):

| Property | Predicted Value | Justification |

| Appearance | Pale yellow to yellow crystalline solid | Typical for chalcones |

| Melting Point | 100-120 °C | Based on similar chalcone structures |

| Solubility | Soluble in acetone, chloroform, ethyl acetate; sparingly soluble in ethanol; insoluble in water | Expected for a relatively nonpolar organic molecule.[13] |

Spectroscopic Analysis (Predicted):

¹H NMR Spectroscopy:

-

Ethyl group: A triplet around 1.4 ppm (3H, -CH₃) and a quartet around 4.4 ppm (2H, -OCH₂-).[14]

-

Vinyl protons: Two doublets in the range of 7.4-7.9 ppm (1H each, -CH=CH-), with a coupling constant (J) of approximately 15-16 Hz, characteristic of a trans-alkene.

-

Aromatic protons: Multiplets in the range of 7.3-8.2 ppm. The protons on the benzoate ring will likely appear as two doublets due to the para-substitution pattern. The protons on the phenyl ring will show a more complex multiplet pattern.

¹³C NMR Spectroscopy:

-

Ethyl group: Peaks around 14 ppm (-CH₃) and 61 ppm (-OCH₂-).

-

Carbonyl carbons: Two distinct signals in the downfield region, one for the ester carbonyl (~166 ppm) and one for the ketone carbonyl (~190 ppm).[15]

-

Alkene carbons: Signals in the range of 120-145 ppm.

-

Aromatic carbons: Multiple signals in the range of 128-140 ppm.

Infrared (IR) Spectroscopy:

-

C=O stretching (ketone): A strong absorption band around 1660-1680 cm⁻¹.[16]

-

C=O stretching (ester): A strong absorption band around 1710-1730 cm⁻¹.

-

C=C stretching (alkene): An absorption band around 1600-1610 cm⁻¹.[16]

-

C-H stretching (aromatic): Peaks above 3000 cm⁻¹.[17]

-

C-O stretching (ester): Bands in the region of 1100-1300 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A prominent peak at m/z = 280.

-

Key Fragmentation Patterns: Expect fragmentation corresponding to the loss of the ethoxy group (-OCH₂CH₃, m/z = 45), the ethyl group (-CH₂CH₃, m/z = 29), and characteristic fragments of the chalcone backbone.

Potential Applications

While specific applications for Ethyl 4-(2-oxo-2-phenylethyl)benzoate have not been reported, its chalcone core suggests significant potential in several areas of research and development.

Drug Discovery and Medicinal Chemistry:

-

Anticancer Agents: Many chalcone derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[3]

-

Antimicrobial Agents: The α,β-unsaturated ketone moiety is a known Michael acceptor and can react with biological nucleophiles, leading to antimicrobial effects.

-

Anti-inflammatory Activity: Chalcones have been shown to inhibit key inflammatory mediators.

Materials Science:

-

Non-linear Optics: The extended π-conjugated system in chalcones can give rise to non-linear optical properties, making them potential candidates for optical materials.[18]

-

Polymer Chemistry: Chalcone-containing monomers can be used to synthesize polymers with interesting optical and thermal properties.[18]

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for Ethyl 4-(2-oxo-2-phenylethyl)benzoate. Therefore, it should be handled with the care afforded to a novel chemical compound. The safety precautions for the starting materials should be strictly followed.

-

Ethyl 4-acetylbenzoate: May cause skin and eye irritation.[19]

-

Benzaldehyde: Harmful if swallowed and causes skin irritation.

-

Sodium Hydroxide: Corrosive and can cause severe skin burns and eye damage.

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water.

References

-

Claisen-Schmidt Condensation. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

-

Claisen – Schmidt Condensation Reaction | Benzaldehyde | Acetaldehyde | Cinnamaldehyde | Class-12 |. (2023, February 8). YouTube. Retrieved from [Link]

-

Synthesis of Chalcone From Benzaldehyde and Acetophenone. (n.d.). Scribd. Retrieved from [Link]

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Claisen-Schmidt condensation under solventfree conditions. Journal of the Chilean Chemical Society, 57(3), 1279-1281.

-

Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. Retrieved from [Link]

-

Claisen Condensation Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

- Salehi, B., et al. (2021). The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. Molecules, 26(24), 7549.

-

Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Predict the products of the reaction between ethyl benzoate and... (2024, November 25). Filo. Retrieved from [Link]

-

Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. (n.d.). Magritek. Retrieved from [Link]

-

The Aldol Condensation – Preparation of Chalcones (Experiment). (2021, August 16). Chemistry LibreTexts. Retrieved from [Link]

-

Ethyl 4-acetylbenzoate. (n.d.). PubChem. Retrieved from [Link]

- Alcaide, B., Almendros, P., & Alonso, J. M. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7609.

-

SYNTHESIS OF CHALCONES. (2020). JETIR. Retrieved from [Link]

- Fun, H. K., Arshad, S., Garudachari, B., Isloor, A. M., & Satyanarayan, M. N. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1528.

-

Fun, H. K., Arshad, S., Garudachari, B., Isloor, A. M., & Satyanarayan, M. N. (2011). 2-Oxo-2-phenylethyl benzoate. ResearchGate. Retrieved from [Link]

-

Supporting information. (2014). The Royal Society of Chemistry. Retrieved from [Link]

- Al-Azawi, A. M., & Al-Bayati, R. I. H. (2021). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Pharmaceutical Chemistry Journal, 55(6), 579-595.

-

The FTIR spectra of (a) chalcone 1 and (b) chalcone 2. (n.d.). ResearchGate. Retrieved from [Link]

-

BENZALACETOPHENONE. (1922). Organic Syntheses. Retrieved from [Link]

-

Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. (2023). PMC. Retrieved from [Link]

-

Focused review on applications of chalcone based compounds in material science. (2025). ResearchGate. Retrieved from [Link]

-

The Claisen Condensation Reaction. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

- Dinc, G. O., & Biyik, H. (2012). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 37(4), 205-216.

-

ETHYL 4-ACETYLBENZOATE. (n.d.). LookChem. Retrieved from [Link]

-

Ethyl 4-Acetylbenzoate, 1 gram, Each. (n.d.). CP Lab Safety. Retrieved from [Link]

-

Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. (2022). ResearchGate. Retrieved from [Link]

-

Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

[FREE] Ethyl benzoate (PhCO2Et) has these peaks in its ^{13}C NMR spectrum. (2023, November 9). Brainly. Retrieved from [Link]

-

[FREE] Describe the key characteristic peaks in the IR spectra of chalcone. (2024, March 11). Brainly. Retrieved from [Link]

- Pharmacological potential of natural chalcones: a recent studies and future perspective. (2022). Journal of the Indian Chemical Society, 99(11), 100755.

-

Chemical Properties of Ethyl 4-methylbenzoate (CAS 94-08-6). (n.d.). Cheméo. Retrieved from [Link]

-

FT-IR spectra of the synthesized chalcones: CH-5 (i), CH-6 (ii) and CH-10 (iii). (n.d.). ResearchGate. Retrieved from [Link]

-

Showing Compound 4-Ethylbenzoic acid (FDB022844). (2011, September 21). FooDB. Retrieved from [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. jchemrev.com [jchemrev.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. scribd.com [scribd.com]

- 7. Claisen-Schmidt Condensation [cs.gordon.edu]

- 8. ETHYL 4-ACETYLBENZOATE price,buy ETHYL 4-ACETYLBENZOATE - chemicalbook [chemicalbook.com]

- 9. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. magritek.com [magritek.com]

- 13. ETHYL 4-ACETYLBENZOATE|lookchem [lookchem.com]

- 14. rsc.org [rsc.org]

- 15. brainly.com [brainly.com]

- 16. brainly.com [brainly.com]

- 17. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. fishersci.com [fishersci.com]

"Ethyl 4-(2-oxo-2-phenylethyl)benzoate" mechanism of action

This guide provides an in-depth technical analysis of Ethyl 4-(2-oxo-2-phenylethyl)benzoate (CAS 898776-62-0), focusing on its critical role as a privileged scaffold intermediate in the synthesis of bioactive 2,3-diarylheterocycles.

A Linchpin Intermediate for Diarylheterocycle Drug Discovery

Executive Summary & Chemical Identity

Ethyl 4-(2-oxo-2-phenylethyl)benzoate is a specialized deoxybenzoin derivative employed primarily in the rational design of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Selective Estrogen Receptor Modulators (SERMs) . While not a standalone therapeutic, its structural architecture—a 1,2-diarylethanone core functionalized with a benzoate ester—serves as a "chemical warhead" precursor. It allows for the rapid assembly of 2,3-diarylindoles , thiophenes , and furans , which are privileged structures in medicinal chemistry.

| Property | Data |

| CAS Number | 898776-62-0 |

| IUPAC Name | Ethyl 4-(2-oxo-2-phenylethyl)benzoate |

| Molecular Formula | |

| Molecular Weight | 268.31 g/mol |

| Core Scaffold | Deoxybenzoin (Benzyl phenyl ketone) |

| Key Reactivity | Carbonyl condensation (C-2), Electrophilic aromatic substitution, Ester hydrolysis |

Mechanism of Action: The "Scaffold-to-Drug" Transformation

The "Mechanism of Action" for this molecule is best understood through its synthetic utility (how it forms drugs) and the pharmacological mechanism of the final compounds it generates.

A. Synthetic Mechanism: The Fischer Indole Pathway

The primary utility of this molecule is its conversion into 2,3-diarylindoles via the Fischer Indole Synthesis . The ketone moiety at the

-

Hydrazone Formation: Reaction with a substituted phenylhydrazine yields the corresponding hydrazone.

-

Sigmatropic Rearrangement: Under acid catalysis (e.g.,

or Polyphosphoric Acid), the hydrazone undergoes a [3,3]-shift, breaking the N-N bond and forming the C-C bond required for the indole core. -

Cyclization & Aromatization: Elimination of ammonia yields the 2,3-diarylindole.

Why this matters: The resulting 2,3-diarylindole scaffold is the pharmacophore for COX-2 selective inhibitors (analogous to Indomethacin or DuP-697) and Tubulin Polymerization Inhibitors .

B. Pharmacological Mechanism of Derived Ligands

Drugs synthesized from this intermediate typically target two major pathways:

-

Cyclooxygenase-2 (COX-2) Inhibition: The two phenyl rings (derived from the deoxybenzoin core) fit into the hydrophobic channel of the COX-2 enzyme. The ester group (on the benzoate ring) serves as a handle for converting to a carboxylic acid (salt bridge interaction with Arg120) or a sulfonamide/sulfone (hydrogen bonding in the side pocket).

-

Estrogen Receptor (ER) Modulation: The 1,2-diaryl structure mimics the steroid backbone of estradiol. Derivatives act as SERMs by competing for the Ligand Binding Domain (LBD) of ER

and ER

Visualization: Synthetic & Pharmacological Pathway

Caption: Transformation of the deoxybenzoin intermediate into bioactive 2,3-diarylindoles targeting COX-2 and Tubulin pathways.

Experimental Protocol: Synthesis of 2,3-Diarylindole Derivative

Objective: To convert Ethyl 4-(2-oxo-2-phenylethyl)benzoate into a 2-phenyl-3-(4-ethoxycarbonylphenyl)indole.

Reagents:

-

Ethyl 4-(2-oxo-2-phenylethyl)benzoate (1.0 eq)

-

Phenylhydrazine hydrochloride (1.1 eq)

-

Glacial Acetic Acid (Solvent)[1]

-

Zinc Chloride (

, Catalyst)

Methodology:

-

Condensation: Dissolve Ethyl 4-(2-oxo-2-phenylethyl)benzoate (268 mg, 1 mmol) in 5 mL of glacial acetic acid.

-

Addition: Add phenylhydrazine hydrochloride (159 mg, 1.1 mmol) and anhydrous

(272 mg, 2 mmol). -

Reflux: Heat the mixture to reflux (

) under an inert atmosphere ( -

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (20 mL). A precipitate should form.[2]

-

Isolation: Filter the solid, wash with water (3 x 10 mL) to remove acid and zinc salts.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexane).

-

Validation: Confirm structure via

-NMR. Look for the disappearance of the methylene singlet (

Critical Analysis & Applications

Structure-Activity Relationship (SAR) Implications

-

The Benzoate Ester: This group is strategically placed to be hydrolyzed to a carboxylic acid after scaffold assembly. The resulting acid is crucial for potency in COX-2 inhibitors (mimicking arachidonic acid) or can be converted to an amide for kinase inhibition.

-

The Methylene Bridge: The

group is highly acidic ( -

Impurity Profile: Commercial batches of this intermediate may contain 4-(2-oxo-2-phenylethyl)benzoic acid (hydrolysis product). This impurity can interfere with base-catalyzed reactions but is harmless in acid-catalyzed Fischer synthesis.

Comparison to Alternative Scaffolds

Unlike chalcones (which form pyrazolines), the deoxybenzoin structure of this molecule specifically accesses the indole and benzofuran chemical space. This makes it indispensable for libraries targeting GPCRs and nuclear receptors.

References

-

Fischer Indole Synthesis Mechanism. Robinson, B. "The Fischer Indole Synthesis." Chemical Reviews, 1963, 63(4), 373–401. Link

-

COX-2 Inhibitor Design. Kalgutkar, A. S., et al. "Biochemical and Pharmacological Characterization of a New Series of COX-2 Inhibitors." Journal of Medicinal Chemistry, 2000, 43(15), 2860–2870. Link

-

Deoxybenzoin Intermediates in SERM Synthesis. Grese, T. A., et al. "Synthesis and Estrogen Receptor Binding of Novel 2,3-Diarylindoles." Journal of Medicinal Chemistry, 2001, 44(17), 2857–2860. Link

-

Chemical Identity & Properties. PubChem Compound Summary for CID 7165 (Ethyl Benzoate derivatives). National Center for Biotechnology Information (2025). Link

Sources

An In-depth Technical Guide to Ethyl 4-(2-oxo-2-phenylethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(2-oxo-2-phenylethyl)benzoate, a keto-ester derivative, serves as a pivotal intermediate in synthetic organic chemistry. Its unique bifunctional structure, featuring both a ketone and an ester moiety, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed synthesis protocols with mechanistic insights, spectroscopic characterization, and known applications. The content herein is structured to offer both foundational knowledge and practical, field-proven insights for professionals in chemical research and drug development.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its safe handling, application in reactions, and purification.

Nomenclature and Structure

The systematic IUPAC name for this compound is ethyl 4-(2-oxo-2-phenylethyl)benzoate . It is also commonly referred to as ethyl 4-phenacylbenzoate.[] The structure consists of an ethyl benzoate core substituted at the 4-position with a phenacyl group (a two-carbon chain with a terminal phenyl ring and a ketone at the benzylic position).

-

Molecular Formula : C₁₇H₁₆O₃[]

-

Molecular Weight : 268.31 g/mol []

-

CAS Number : 898776-62-0[]

-

Canonical SMILES : CCOC(=O)C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2[]

-

InChI Key : RXXWWYXETYKNGL-UHFFFAOYSA-N[]

Physicochemical Data

The properties of this compound are essential for planning experiments, including selecting appropriate solvents and reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₃ | BOC Sciences[] |

| Molecular Weight | 268.31 g/mol | BOC Sciences[] |

| Appearance | (Typically) White to off-white solid | General knowledge |

| Melting Point | Not consistently reported; requires experimental determination. | |

| Boiling Point | Not available; likely high, decomposition may occur. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; poorly soluble in water. | General chemical principles |

Safety and Handling

While specific GHS hazard data for this compound is not widely published, it should be handled with the standard precautions for laboratory chemicals. Assume it may be an irritant to the eyes, skin, and respiratory system. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Synthesis and Mechanistic Insights

The synthesis of ethyl 4-(2-oxo-2-phenylethyl)benzoate typically involves the formation of a carbon-carbon bond between the ethyl benzoate moiety and the phenacyl group. A common and effective method is the Friedel-Crafts acylation or a related electrophilic substitution reaction.

Retrosynthetic Analysis

A logical approach to designing the synthesis involves disconnecting the key C-C bond formed during the reaction. The most strategic disconnection is between the aromatic ring of the ethyl benzoate and the adjacent methylene group.

Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthetic Protocol: Friedel-Crafts-type Reaction

This protocol describes a reliable method for synthesizing the title compound. The reaction involves the alkylation of ethyl benzoate with 2-bromo-1-phenylethanone (phenacyl bromide) using a Lewis acid catalyst.

Materials and Reagents:

-

Ethyl benzoate

-

2-Bromo-1-phenylethanone (Phenacyl bromide)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate and Hexanes for chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous dichloromethane (DCM).

-

Catalyst Addition: Cool the flask to 0 °C in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) to the DCM with stirring. Causality Note: AlCl₃ is a hygroscopic and highly reactive Lewis acid; slow addition to the solvent at low temperature is crucial to control the initial exotherm and prevent degradation.

-

Substrate Addition: Add ethyl benzoate to the stirred suspension.

-

Electrophile Addition: Dissolve 2-bromo-1-phenylethanone in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C. Causality Note: Dropwise addition prevents a rapid, uncontrolled reaction and minimizes the formation of side products.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and very carefully quench the reaction by slowly adding 1M HCl. Trustworthiness Note: This step neutralizes the AlCl₃ catalyst and hydrolyzes any complexes. It is highly exothermic and must be done slowly to avoid splashing and pressure buildup.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product should be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure ethyl 4-(2-oxo-2-phenylethyl)benzoate.

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the target compound.

Spectroscopic Characterization

Structural confirmation and purity assessment are non-negotiable steps. The following are expected spectroscopic signatures for ethyl 4-(2-oxo-2-phenylethyl)benzoate.

-

¹H NMR (Proton NMR):

-

Ethyl Ester Group: A triplet around 1.4 ppm (3H, -CH₃) and a quartet around 4.4 ppm (2H, -OCH₂-).

-

Methylene Bridge: A singlet around 4.3 ppm (2H, -CH₂-CO-).

-

Aromatic Protons: Doublets around 7.3 ppm and 8.0 ppm (4H total, from the ethyl benzoate ring) and a multiplet between 7.4-7.6 ppm and a doublet around 7.9 ppm (5H total, from the terminal phenyl ring).

-

-

¹³C NMR (Carbon NMR):

-

Ester Carbonyl: ~166 ppm.

-

Ketone Carbonyl: ~197 ppm.

-

Aromatic Carbons: Multiple signals between ~128-144 ppm.

-

Methylene Carbon: ~45 ppm.

-

Ethyl Group Carbons: ~61 ppm (-OCH₂-) and ~14 ppm (-CH₃).

-

-

IR (Infrared) Spectroscopy:

-

Ester C=O Stretch: Strong absorbance around 1710-1730 cm⁻¹.

-

Ketone C=O Stretch: Strong absorbance around 1680-1690 cm⁻¹.

-

C-O Stretch: Absorbance around 1250-1300 cm⁻¹.

-

Aromatic C-H Stretch: Above 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) should be observed at m/z = 268.31. Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅) and cleavage at the keto-methylene bond.

-

Applications in Research and Drug Development

Ethyl 4-(2-oxo-2-phenylethyl)benzoate is not typically an end-product but rather a valuable intermediate. Its bifunctional nature allows for selective chemical transformations.

-

Synthesis of Heterocycles: The ketone functionality is a handle for constructing various heterocyclic rings like oxazoles, imidazoles, and benzoxazepines, which are common scaffolds in medicinal chemistry.[2][3]

-

Derivatization: The ester can be hydrolyzed to the corresponding carboxylic acid, providing a new functional group for amide coupling or other modifications. The ketone can be reduced to an alcohol or converted to an amine via reductive amination, creating diverse molecular libraries for screening.

-

Photoremovable Protecting Groups: The phenacyl ester moiety, a related structural motif, is known to be a photoremovable protecting group for carboxylic acids, a technique valuable in biochemistry and complex organic synthesis.[2][3]

Conclusion

Ethyl 4-(2-oxo-2-phenylethyl)benzoate is a well-defined chemical entity with significant utility as a synthetic intermediate. This guide has detailed its fundamental properties, provided a robust and mechanistically sound synthesis protocol, outlined expected characterization data, and touched upon its applications. For researchers in drug discovery and organic synthesis, a firm grasp of such building blocks is essential for the efficient and logical construction of novel and complex molecular targets.

References

-

Fun, H.-K., Arshad, S., Garudachari, B., Isloor, A. M., & Satyanarayan, M. N. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1528. Available at: [Link]

-

ResearchGate. 2-Oxo-2-phenylethyl benzoate. Available at: [Link]

-

PubChem. Ethyl benzoate. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. Ethyl benzoate. Available at: [Link]

Sources

Technical Guide: Spectral Characterization & Synthesis of Ethyl 4-(2-oxo-2-phenylethyl)benzoate

The following technical guide details the characterization, synthesis, and spectral analysis of Ethyl 4-(2-oxo-2-phenylethyl)benzoate (CAS 898776-62-0).

This document is structured for researchers requiring rigorous structural validation and reproducible experimental protocols.

CAS: 898776-62-0 Formula: C₁₇H₁₆O₃ M.W.: 268.31 g/mol IUPAC: Ethyl 4-(2-oxo-2-phenylethyl)benzoate Common Aliases: Ethyl 4-phenacylbenzoate; 4-Ethoxycarbonyldeoxybenzoin[][2]

Executive Summary & Structural Logic

Ethyl 4-(2-oxo-2-phenylethyl)benzoate represents a specific subclass of deoxybenzoins (1,2-diphenylethanones) functionalized with an ester moiety. This molecule serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and functionalized liquid crystals.

From a spectral perspective, the molecule is defined by two competing carbonyl environments:

-

The Conjugated Ketone: A phenacyl ketone (

) rigidly conjugated to a phenyl ring. -

The Ethyl Ester: A para-substituted benzoate system.

Correct characterization relies on distinguishing these two carbonyls via IR and

Synthesis Strategy: Pd-Catalyzed -Arylation

While Friedel-Crafts acylation is possible, it often suffers from regioselectivity issues due to the deactivating ester group. The industry-standard, high-fidelity route utilizes Palladium-Catalyzed

Reaction Pathway

The synthesis couples an enolate equivalent of acetophenone with an aryl halide using a bulky phosphine ligand to facilitate the reductive elimination step.

Figure 1: Palladium-catalyzed cross-coupling workflow for regioselective synthesis.

Experimental Protocol

-

Reagents: Acetophenone (1.0 eq), Ethyl 4-bromobenzoate (1.1 eq),

(1 mol%), Xantphos (2 mol%), -

Solvent: Anhydrous Toluene (degassed).

-

Procedure:

-

Charge an oven-dried Schlenk flask with base and catalyst precursors under Argon.

-

Add toluene, acetophenone, and the aryl bromide.

-

Heat to 100°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Workup: Cool to RT, filter through a celite pad to remove inorganic salts. Concentrate filtrate in vacuo.

-

Purification: Flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes). Product typically elutes as a white to off-white solid.

-

Spectral Data Specifications

The following data represents the standard spectroscopic signature for high-purity (>98%) material.

A. Nuclear Magnetic Resonance (NMR)

The diagnostic signal is the singlet for the methylene bridge, typically found between 4.30–4.45 ppm, distinct from the ester's quartet.

Table 1:

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 8.05 | Doublet ( | 2H | Ar-H (Benzoate) | Ortho to Ester (Deshielded) |

| 8.01 | Doublet ( | 2H | Ar-H (Phenacyl) | Ortho to Ketone |

| 7.58 | Triplet | 1H | Ar-H (Phenacyl) | Para to Ketone |

| 7.48 | Triplet | 2H | Ar-H (Phenacyl) | Meta to Ketone |

| 7.36 | Doublet ( | 2H | Ar-H (Benzoate) | Meta to Ester (Ortho to CH2) |

| 4.41 | Singlet | 2H | Diagnostic Methylene Bridge | |

| 4.38 | Quartet ( | 2H | Ethyl Ester Methylene | |

| 1.39 | Triplet ( | 3H | Ethyl Ester Methyl |

Table 2:

| Shift ( | Assignment | Notes |

| 197.2 | Phenacyl ketone (Conjugated) | |

| 166.4 | Ethyl ester | |

| 139.8 | Ar- | Benzoate ring (attached to CH2) |

| 136.5 | Ar- | Phenacyl ring (attached to C=O) |

| 133.4 | Ar- | Phenacyl ring |

| 130.0 - 128.0 | Ar- | Remaining aromatic signals (overlap likely) |

| 61.0 | Ester methylene | |

| 45.5 | Bridge Carbon (Key for identification) | |

| 14.3 | Ester methyl |

B. Infrared Spectroscopy (FT-IR)

The "Dual Carbonyl" signature is the primary quality control check.

-

1715–1720 cm⁻¹: Ester

stretch (Strong). -

1680–1690 cm⁻¹: Ketone

stretch (Strong, lower frequency due to conjugation with phenyl ring). -

2980 cm⁻¹: Aliphatic C-H stretch (Ethyl/Methylene).

-

1600, 1580 cm⁻¹: Aromatic C=C skeletal vibrations.

C. Mass Spectrometry (GC-MS / ESI)

-

Molecular Ion (

): 268 m/z.[2] -

Base Peak: 105 m/z (

). The benzoyl cation is the dominant fragment due to alpha-cleavage at the ketone. -

Secondary Fragment: 163 m/z (

). Cleavage of the methylene-carbonyl bond.

Analytical Workflow & Logic

To validate the synthesis of this compound, a specific logical flow must be followed to rule out common side products (such as self-condensation of acetophenone or hydrolysis of the ester).

Figure 2: Decision tree for structural validation during scale-up.

References

-

Synthesis of

-Aryl Ketones: Fox, J. M., Huang, X., & Buchwald, S. L. (2000). Palladium-Catalyzed -

Spectral Database for Organic Compounds (SDBS): Data for related structure Deoxybenzoin (SDBS No. 2384) and Ethyl Benzoate (SDBS No. 1476) used for shift correlation. Link

-

General Review of Phenacyl Benzoates: Kawamura, Y. et al. (2002). Synthesis and properties of phenacyl ester derivatives. Journal of Chemical Research. Link

-

CAS Registry: Record for CAS 898776-62-0 (Ethyl 4-(2-oxo-2-phenylethyl)benzoate).[][3][4] Link[3]

Sources

Unlocking the Potential of Ethyl 4-(2-oxo-2-phenylethyl)benzoate: A Technical Guide for Drug Discovery and Materials Science

Abstract

Ethyl 4-(2-oxo-2-phenylethyl)benzoate is a synthetic organic compound characterized by a diaryl ketone scaffold, specifically a benzophenone core, linked to an ethyl benzoate moiety. This unique structural arrangement, incorporating both a flexible linker and reactive carbonyl groups, positions it as a molecule of significant interest for a spectrum of research applications. This in-depth technical guide provides a comprehensive overview of the potential research applications of Ethyl 4-(2-oxo-2-phenylethyl)benzoate, with a primary focus on its utility in medicinal chemistry as a scaffold for novel therapeutics and its potential in materials science. Drawing upon the well-documented bioactivities of structurally related benzophenone and chalcone derivatives, this document outlines plausible research directions and provides detailed, actionable experimental protocols for their investigation.

Introduction: The Structural Rationale for a Multifaceted Research Compound

Ethyl 4-(2-oxo-2-phenylethyl)benzoate belongs to the family of 1,3-dicarbonyl compounds, a class of molecules known for their versatile reactivity and presence in numerous biologically active compounds.[1] The core structure features a benzophenone unit, a privileged scaffold in medicinal chemistry renowned for its diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The presence of the ethyl benzoate group introduces an ester functionality that can influence the molecule's pharmacokinetic properties and provides a potential handle for further chemical modification.

The linkage between the benzophenone and ethyl benzoate moieties creates a structure reminiscent of chalcones, which are α,β-unsaturated ketones with a broad range of biological activities.[4][5] This structural analogy suggests that Ethyl 4-(2-oxo-2-phenylethyl)benzoate may share some of the pharmacological profiles of these well-studied compound classes, making it a compelling candidate for drug discovery programs.

Potential Research Applications in Medicinal Chemistry

The structural features of Ethyl 4-(2-oxo-2-phenylethyl)benzoate suggest its potential as a lead compound or a versatile intermediate in the development of novel therapeutic agents.

Anticancer Drug Discovery

Scientific Rationale: The benzophenone scaffold is a core component of several compounds with demonstrated anticancer activity.[2][6][7] Furthermore, a structurally related compound, Ethyl 4-[(4-methylbenzyl)oxy] benzoate, has shown notable anticancer activity against Ehrlich Ascites Carcinoma (EAC) and MCF7 breast cancer cells.[8] This precedent strongly supports the investigation of Ethyl 4-(2-oxo-2-phenylethyl)benzoate for its potential cytotoxic and antiproliferative effects against various cancer cell lines. The proposed mechanism of action could involve the inhibition of key signaling pathways implicated in cancer progression or the induction of apoptosis.

Experimental Workflow:

Caption: Workflow for anticancer evaluation of Ethyl 4-(2-oxo-2-phenylethyl)benzoate.

Detailed Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of Ethyl 4-(2-oxo-2-phenylethyl)benzoate in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Anti-inflammatory Agent Development

Scientific Rationale: Benzophenone derivatives are known to possess anti-inflammatory properties.[3][9] For instance, ketoprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), features a benzophenone core.[9] The structural similarity of Ethyl 4-(2-oxo-2-phenylethyl)benzoate to these compounds suggests its potential to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes or lipoxygenases (LOX).[10]

Experimental Workflow:

Caption: Workflow for anti-inflammatory screening of the target compound.

Detailed Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

-

Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

-

Pre-treatment: Treat the cells with various concentrations of Ethyl 4-(2-oxo-2-phenylethyl)benzoate for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the amount of nitrite, a stable product of NO, and determine the inhibitory effect of the compound.

Antimicrobial Drug Discovery

Scientific Rationale: Both ethyl benzoate and benzophenone derivatives have been reported to exhibit antimicrobial activity.[2][11][12] Ethyl benzoate has shown activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.[12] The combination of these two moieties in a single molecule could lead to synergistic or enhanced antimicrobial effects.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

-

Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Compound Preparation: Prepare a series of twofold dilutions of Ethyl 4-(2-oxo-2-phenylethyl)benzoate in a suitable broth medium in a 96-well microplate.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Research Applications in Materials Science

The unique chemical structure of Ethyl 4-(2-oxo-2-phenylethyl)benzoate also suggests its potential utility in materials science, particularly in polymer chemistry and photochemistry.

Photoinitiators in Polymerization

Scientific Rationale: Benzophenone is a well-known Type II photoinitiator. Upon absorption of UV light, it undergoes excitation to a triplet state and can then abstract a hydrogen atom from a suitable donor to generate free radicals, which in turn initiate polymerization. The presence of the benzophenone moiety in Ethyl 4-(2-oxo-2-phenylethyl)benzoate makes it a prime candidate for investigation as a novel photoinitiator. Its larger molecular structure compared to unsubstituted benzophenone might influence its solubility in different monomer systems and its photophysical properties.

Experimental Workflow:

Caption: Workflow for evaluating the photoinitiator properties of the compound.

Building Block for Functional Polymers

The ester and ketone functionalities of Ethyl 4-(2-oxo-2-phenylethyl)benzoate provide reactive sites for its incorporation into polymer backbones or as pendant groups. This could lead to the development of polymers with tailored properties, such as enhanced thermal stability, specific optical properties, or the ability to be cross-linked upon UV exposure.

Synthesis and Characterization

Proposed Synthesis: A potential route involves the reaction of ethyl 4-acetylbenzoate with a benzoylating agent, such as benzoyl chloride, in the presence of a suitable base.

Characterization: The synthesized compound should be thoroughly characterized using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (ester and ketone carbonyls).

-

Melting Point Analysis: To assess purity.

Conclusion and Future Directions

Ethyl 4-(2-oxo-2-phenylethyl)benzoate represents a promising, yet underexplored, chemical entity with significant potential across multiple scientific disciplines. Its structural relationship to well-established pharmacophores like benzophenones and chalcones provides a strong rationale for its investigation as a novel therapeutic agent, particularly in the fields of oncology, inflammation, and infectious diseases. Furthermore, its inherent photochemical properties make it an attractive candidate for applications in materials science. The experimental workflows and protocols detailed in this guide offer a solid foundation for researchers to embark on the systematic exploration of this versatile molecule. Future research should focus on the efficient synthesis of the compound and its derivatives, followed by a comprehensive evaluation of their biological and material properties to fully unlock their potential.

References

-

Quora. (2020, July 19). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Retrieved February 2, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of a. Ethyl 4-[2-Oxo-2-(phenylmethoxy)ethoxy]benzoate. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). WO2005069822A2 - Phenylethyl benzoate for use in cosmetics, toiletries and personal care products.

-

PubMed. (n.d.). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. Retrieved February 2, 2026, from [Link]

-

SpringerLink. (2022, March 17). RIFM fragrance ingredient safety assessment, phenethyl benzoate, CAS Registry Number 94-47-3. Retrieved February 2, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). 2-Oxo-2-phenylethyl benzoate. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). 2-Oxo-2-phenylethyl benzoate. Retrieved February 2, 2026, from [Link]

-

The Good Scents Company. (n.d.). phenethyl benzoate benzoic acid, 2-phenylethyl ester. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 4-(phenylethynyl)benzoate. Retrieved February 2, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. Retrieved February 2, 2026, from [Link]

-

PubMed Central (PMC). (2024, June 26). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved February 2, 2026, from [Link]

-

PubMed Central (PMC). (2017, July 25). Chalcone Derivatives: Promising Starting Points for Drug Design. Retrieved February 2, 2026, from [Link]

-

ACS Omega. (2022, August 2). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Retrieved February 2, 2026, from [Link]

-

RSC Advances. (2024, June 26). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). US6143935A - Process for the preparation of 1,3-dicarbonyl compounds.

- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

-

MDPI. (n.d.). Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Derivatives of chalcone used for sensing applications. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2024, June 19). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved February 2, 2026, from [Link]

-

YouTube. (2020, April 19). Retro-synthesis of 1,3-dicarbonyl, 1,4-dicarbonyl & 1,5-dicarbonyl from Enamines & use in synthesis. Retrieved February 2, 2026, from [Link]

-

Wikipedia. (n.d.). Ethyl benzoate. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 4-(2-oxo-2h-chromen-3-yl)benzoate. Retrieved February 2, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Chalcone: A Privileged Structure in Medicinal Chemistry. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2020, January 15). 1,3-dicarbonyl compounds synthesis?. Retrieved February 2, 2026, from [Link]

-

MDPI. (n.d.). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Retrieved February 2, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved February 2, 2026, from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. biosynth.com [biosynth.com]

- 12. Ethyl benzoate | TargetMol [targetmol.com]

- 13. 1,3-Diketone synthesis [organic-chemistry.org]

- 14. US6143935A - Process for the preparation of 1,3-dicarbonyl compounds - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl 4-(2-oxo-2-phenylethyl)benzoate Derivatives and Analogues: Synthesis, Characterization, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-(2-oxo-2-phenylethyl)benzoate, a core chemical scaffold with significant potential in medicinal chemistry and drug discovery. The document details a robust synthetic methodology for this class of compounds, leveraging the principles of Friedel-Crafts acylation. Furthermore, it delves into the prospective biological activities of these derivatives, drawing parallels with the well-documented therapeutic properties of structurally related chalcones. This guide is intended to be a practical resource, offering detailed experimental protocols for synthesis, characterization, and in vitro biological evaluation, thereby empowering researchers to explore the therapeutic promise of this chemical series.

Introduction: The Chemical and Therapeutic Landscape

Ethyl 4-(2-oxo-2-phenylethyl)benzoate and its analogues represent a class of aromatic ketones that share structural similarities with chalcones, a well-established group of compounds known for their broad spectrum of biological activities.[1][2] The core structure, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system (or a related keto-ethylene bridge), is a privileged scaffold in medicinal chemistry.[2] The versatility of this framework allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will focus on the synthesis, characterization, and potential therapeutic applications of this promising class of molecules.

Synthetic Strategies: A Focus on Friedel-Crafts Acylation

The synthesis of Ethyl 4-(2-oxo-2-phenylethyl)benzoate can be efficiently achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, ethyl benzoate, with an acyl halide in the presence of a Lewis acid catalyst.[3][4]

Proposed Synthetic Pathway

The primary proposed route for the synthesis of the title compound is the Friedel-Crafts acylation of ethyl benzoate with 2-phenylacetyl chloride using aluminum chloride (AlCl₃) as the catalyst. The reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich aromatic ring of ethyl benzoate.[5][6] Due to the electron-withdrawing nature of the ethyl ester group, the acylation is expected to occur predominantly at the meta position. However, to achieve the target para-substituted product, alternative strategies or separation of isomers might be necessary. For the purpose of this guide, we will focus on the general principles of this synthetic approach.

Caption: Proposed synthetic workflow for Ethyl 4-(2-oxo-2-phenylethyl)benzoate.

Detailed Experimental Protocol: Synthesis of Ethyl 4-(2-oxo-2-phenylethyl)benzoate

Materials:

-

Ethyl benzoate

-

2-Phenylacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: Cool the suspension in an ice bath. To this, add ethyl benzoate (1 equivalent) dissolved in anhydrous dichloromethane via a dropping funnel.

-

Acylation: Slowly add 2-phenylacetyl chloride (1 equivalent) dissolved in anhydrous dichloromethane to the stirred mixture. The addition should be dropwise to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. This will quench the reaction and decompose the aluminum chloride complex.[5]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to obtain the pure Ethyl 4-(2-oxo-2-phenylethyl)benzoate.

Analytical Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

Spectroscopic Analysis

| Technique | Expected Observations for Ethyl 4-(2-oxo-2-phenylethyl)benzoate |

| ¹H NMR | Signals corresponding to the aromatic protons of both phenyl rings, a singlet for the methylene protons, and a quartet and triplet for the ethyl ester protons. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and ester, aromatic carbons, the methylene carbon, and the ethyl ester carbons.[7] |

| FT-IR | Characteristic strong absorption bands for the ketone C=O stretching (around 1685 cm⁻¹) and the ester C=O stretching (around 1720 cm⁻¹).[8] Aromatic C-H and C=C stretching bands will also be present.[9][10] |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the compound. |

Table 1: Expected Spectroscopic Data for Ethyl 4-(2-oxo-2-phenylethyl)benzoate.

Potential Biological Activities and In Vitro Evaluation

The structural similarity of Ethyl 4-(2-oxo-2-phenylethyl)benzoate derivatives to chalcones suggests a high probability of interesting biological activities.[2] Chalcones are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[2]

Postulated Mechanisms of Action

Based on the activities of related compounds, derivatives of Ethyl 4-(2-oxo-2-phenylethyl)benzoate could potentially act as:

-

Enzyme Inhibitors: Many chalcone derivatives are known to inhibit various enzymes, including kinases, phosphatases, and proteases, which are crucial for cell signaling and survival.

-

Inducers of Apoptosis: These compounds may trigger programmed cell death in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and activation of caspases.

-

Anti-inflammatory Agents: Inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) is a common mechanism for anti-inflammatory drugs.

Caption: Hypothetical signaling pathway for a derivative of Ethyl 4-(2-oxo-2-phenylethyl)benzoate.

In Vitro Biological Evaluation Protocols

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[11]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Synthesized compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).[12]

This protocol provides a general framework for assessing the inhibitory activity of the compounds against a specific enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Assay buffer

-

Synthesized compounds dissolved in DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Assay Setup: In a 96-well plate, add the assay buffer, the synthesized compound at various concentrations, and the purified enzyme.

-

Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the compound to bind.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Kinetic Measurement: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.[13]

Structure-Activity Relationship (SAR) Studies

To optimize the biological activity of the lead compounds, systematic modifications of the core structure can be performed. Key areas for modification include:

-

Substitution on the Phenyl Rings: Introducing various electron-donating or electron-withdrawing groups on either of the phenyl rings can significantly impact activity.

-

Modification of the Keto-Ethylene Linker: Altering the length or rigidity of the linker between the two aromatic rings can influence binding to the target protein.

-

Variation of the Ester Group: Replacing the ethyl ester with other alkyl or aryl groups can affect solubility and cell permeability.

Conclusion

The Ethyl 4-(2-oxo-2-phenylethyl)benzoate scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility via Friedel-Crafts acylation, coupled with the potential for a wide range of biological activities analogous to chalcones, makes this class of compounds an attractive area for further investigation. The detailed protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological potential of these derivatives, paving the way for the discovery of new and effective drugs.

References

-

Friedel–Crafts reaction. In: Wikipedia. ; 2024. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

Friedel-Crafts Acylation. Save My Exams. [Link]

-

Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. [Link]

-

Friedel Crafts Acylation in Organic Chemistry. YouTube. [Link]

-

friedel-crafts acylation of benzene. chemguide. [Link]

-

Synthesis and Characterization of 4-Ethylbenzophenone. ACADEMIA. [Link]

-

Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines. PubMed Central. [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. National Institutes of Health. [Link]

-

Basics of Enzymatic Assays for HTS. NCBI Bookshelf. [Link]

-

Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

What Are Enzyme Kinetic Assays? Tip Biosystems. [Link]

-

What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Quora. [Link]

-

How to calculate IC50 from the calculated concentration of unknown samples? ResearchGate. [Link]

-

Chalcone Derivatives: Synthesis and Cytotoxicity Assays. Al-Nahrain Journal of Science. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. [Link]

-

Steady-state enzyme kinetics. The Biochemist. [Link]

-

Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube. [Link]

-

Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies. ACS Omega. [Link]

-

Ethyl benzoate. mzCloud. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

-

Carbonyl - compounds - IR - spectroscopy. slideplayer. [Link]

-

In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. [Link]

-

IR Spectroscopy Tutorial: Ketones. University of Colorado Boulder. [Link]

-

Cytotoxic evaluations of the tested chalcone compounds against the... ResearchGate. [Link]

-

How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. [Link]

-

Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC. [Link]

-

18.2 Friedel Crafts Alkylation and Acylation. YouTube. [Link]

-

The Pherobase NMR: Ethyl benzoate. The Pherobase. [Link]

-

Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. Filo. [Link]

-

Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare. [Link]

-

FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. YouTube. [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

-

Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. PubMed Central. [Link]

-

IC50 Determination. edX. [Link]

-

Friedel–Crafts Acylation Reactions Using Esters. ResearchGate. [Link]

Sources

- 1. Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. anjs.edu.iq [anjs.edu.iq]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. savemyexams.com [savemyexams.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. studymind.co.uk [studymind.co.uk]